Boc-D-tyr(2,6-CL2-bzl)-OH Boc-D-tyr(2,6-CL2-bzl)-OH
Brand Name: Vulcanchem
CAS No.: 69541-62-4
VCID: VC21541242
InChI: InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Molecular Formula: C21H23Cl2NO5
Molecular Weight: 440,32 g/mole

Boc-D-tyr(2,6-CL2-bzl)-OH

CAS No.: 69541-62-4

VCID: VC21541242

Molecular Formula: C21H23Cl2NO5

Molecular Weight: 440,32 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-tyr(2,6-CL2-bzl)-OH - 69541-62-4

Description

Boc-D-tyr(2,6-CL2-bzl)-OH, also known as N-tert-butoxycarbonyl-D-tyrosine 2,6-dichlorobenzyl ester, is a derivative of the amino acid tyrosine. This compound is widely used in peptide synthesis due to its stability and the presence of the tert-butoxycarbonyl (Boc) protecting group. The 2,6-dichlorobenzyl group attached to the tyrosine residue enhances its chemical properties, making it useful in various synthetic applications.

Synonyms

  • (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-((2,6-dichlorobenzyl)oxy)phenyl)propanoic acid

  • (2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

  • CAS No.: 69541-62-4

Synthesis Methods

The synthesis of Boc-D-tyr(2,6-CL2-bzl)-OH typically involves two main steps:

  • Protection of the Amino Group: The amino group of D-tyrosine is protected with a Boc group using di-tert-butyl dicarbonate.

  • Introduction of the 2,6-Dichlorobenzyl Group: The phenolic hydroxyl group of tyrosine is modified with a 2,6-dichlorobenzyl group using 2,6-dichlorobenzyl chloride. Organic solvents like dichloromethane are commonly used in these reactions.

Pharmaceutical Development

Boc-D-tyr(2,6-CL2-bzl)-OH is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural modifications enhance drug efficacy and specificity, making it valuable for developing targeted therapies.

Biochemical Research

This compound aids researchers in exploring enzyme interactions and protein functions. Understanding these interactions is crucial for elucidating complex biological processes and developing enzyme inhibitors or activators.

Organic Synthesis

It serves as a versatile building block for synthesizing diverse chemical structures. This capability enables chemists to explore new compounds with potential therapeutic applications across various medical fields.

Material Science

Its unique chemical properties make it suitable for developing advanced materials, such as coatings or polymers, that require specific chemical resistance or stability under various environmental conditions.

Biological Activity

Boc-D-tyr(2,6-CL2-bzl)-OH exhibits biological activity primarily through its interactions with various biological targets. Derivatives of tyrosine can show significant antimicrobial properties, including antibacterial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

CompoundKey Features
Boc-D-tyr(2,6-CL2-bzl)-OHD-isomer with 2,6-dichlorobenzyl group
Boc-L-tyr(2,6-CL2-bzl)-OHL-isomer with 2,6-dichlorobenzyl group
Fmoc-D-tyr(2,6-CL2-bzl)-OHUses Fmoc protecting group instead of Boc
Boc-D-tyr(benzyl)-OHHas a benzyl group instead of 2,6-dichlorobenzyl
CAS No. 69541-62-4
Product Name Boc-D-tyr(2,6-CL2-bzl)-OH
Molecular Formula C21H23Cl2NO5
Molecular Weight 440,32 g/mole
IUPAC Name (2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
Standard InChIKey DODHIGHXRDNRPP-GOSISDBHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Synonyms 69541-62-4;BOC-D-TYR(2,6-CL2-BZL)-OH;C21H23Cl2NO5;AmbotzBAA1380;BOC-D-TYR-OH;SCHEMBL4417313;MolPort-008-267-421;ZINC1576317;Boc-D-Tyr(2,6-dichloro-Bzl)-OH;6353AH;KM1279
PubChem Compound 12889146
Last Modified Aug 15 2023

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